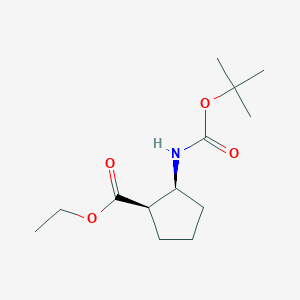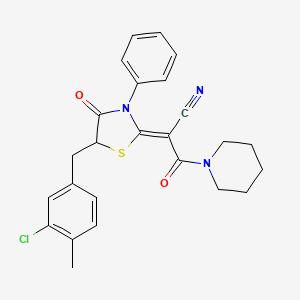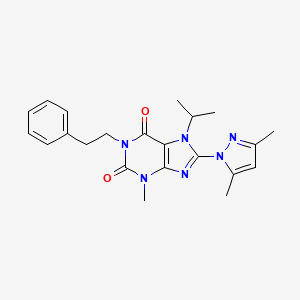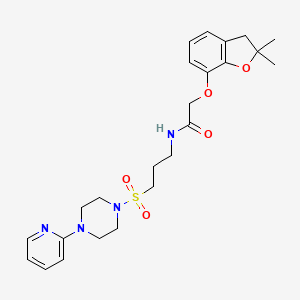![molecular formula C21H27N5O3S B2776304 1-(4-((4-Ethoxyphenyl)(2-ethyl-6-hydroxythiazolo[3,2-b][1,2,4]triazol-5-yl)methyl)piperazin-1-yl)ethanone CAS No. 898350-38-4](/img/structure/B2776304.png)
1-(4-((4-Ethoxyphenyl)(2-ethyl-6-hydroxythiazolo[3,2-b][1,2,4]triazol-5-yl)methyl)piperazin-1-yl)ethanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(4-((4-Ethoxyphenyl)(2-ethyl-6-hydroxythiazolo[3,2-b][1,2,4]triazol-5-yl)methyl)piperazin-1-yl)ethanone is a useful research compound. Its molecular formula is C21H27N5O3S and its molecular weight is 429.54. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Synthesis and Antimicrobial Activities
The synthesis of 1,2,4-Triazole derivatives, including compounds with structures similar to the one , has been explored for their antimicrobial activities. These compounds have been found to possess moderate to good antimicrobial activities against various test microorganisms, highlighting their potential as antimicrobial agents. This synthesis pathway often involves the reaction of various ester ethoxycarbonylhydrazones with primary amines, leading to the production of novel compounds with potential therapeutic applications (Bektaş et al., 2010).
Biological Activity and Structure-Activity Relationship Studies
Another research area involves the synthesis of 1,2,4-Triazole derivatives containing a piperazine nucleus to explore their biological activities, including antimicrobial, antioxidant, antiurease, and anti α-glucosidase activities. These studies also incorporate molecular docking to validate the enzyme inhibitory potentials of these compounds, offering insights into their structure-activity relationships and potential as antifungals and other therapeutic agents (Mermer et al., 2018).
Anticancer Activity
Compounds with similar structures have been synthesized and evaluated for their anticancer activities. The synthesis of 1,2,4-triazine derivatives bearing a piperazine amide moiety and their investigation against breast cancer cells have shown promising antiproliferative agents, comparing their efficacy with known anticancer drugs like cisplatin. This suggests their potential application in cancer treatment, highlighting the importance of structural modifications in enhancing biological activity (Yurttaş et al., 2014).
Synthesis Techniques and Green Chemistry
Research into 1,2,4-Triazole derivatives also extends to the development of synthesis techniques, including green chemistry approaches such as microwave and ultrasound-mediated techniques. These methods aim to optimize synthesis conditions, reduce environmental impact, and improve the efficiency of producing compounds with potential biological activities (Mermer et al., 2018).
Electrochemical Synthesis and Modification
Electrochemical synthesis based on the oxidation of compounds similar to the one , in the presence of nucleophiles, has been explored for creating new derivatives. This technique provides a facile and environmentally friendly method for synthesizing phenylpiperazine derivatives, demonstrating the versatility and potential for modification of 1,2,4-Triazole derivatives for various applications (Nematollahi & Amani, 2011).
Propiedades
IUPAC Name |
1-[4-[(4-ethoxyphenyl)-(2-ethyl-6-hydroxy-[1,3]thiazolo[3,2-b][1,2,4]triazol-5-yl)methyl]piperazin-1-yl]ethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H27N5O3S/c1-4-17-22-21-26(23-17)20(28)19(30-21)18(15-6-8-16(9-7-15)29-5-2)25-12-10-24(11-13-25)14(3)27/h6-9,18,28H,4-5,10-13H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZUNLADDWKFNMBZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=NN2C(=C(SC2=N1)C(C3=CC=C(C=C3)OCC)N4CCN(CC4)C(=O)C)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H27N5O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
429.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3-[(Pyridin-3-ylmethyl)sulfamoyl]benzoic acid](/img/structure/B2776223.png)
![3'-(3,4-Dimethylphenyl)-1-[(2-fluorophenyl)methyl]-1,2-dihydrospiro[indole-3,2'-[1,3]thiazolidine]-2,4'-dione](/img/structure/B2776224.png)
![4-[5-[(3-Aminophenoxy)methyl]-1H-1,2,4-triazol-3-yl]phenol](/img/structure/B2776226.png)






![N-{[(2,6-dimethylphenyl)carbamoyl]methyl}-2-(methylamino)acetamide hydrochloride](/img/structure/B2776239.png)
![4-((2-Methylbenzyl)thio)benzofuro[3,2-d]pyrimidine](/img/structure/B2776240.png)

![N-(2-fluorophenyl)-2-[(7-methyl-4-oxo-3-prop-2-enyl-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-2-yl)sulfanyl]acetamide](/img/structure/B2776244.png)